molecular formula C9H5F2NO2 B6305590 Methyl 3-cyano-2,4-difluorobenzoate CAS No. 1805664-26-9

Methyl 3-cyano-2,4-difluorobenzoate

Cat. No.: B6305590
CAS No.: 1805664-26-9
M. Wt: 197.14 g/mol
InChI Key: JCEMJYDKHJMHQS-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2,4-difluorobenzoate is an organic compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of cyano and difluoro groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-2,4-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyano-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2,4-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyano-2,4-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyano-2,4-difluorobenzoate depends on its specific application. In chemical reactions, the cyano and difluoro groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-2,4-difluorobenzoate is unique due to the presence of both cyano and difluoro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

methyl 3-cyano-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEMJYDKHJMHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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